2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of potassium tetrachloropalladate(II) with 1,2-bis(diphenylphosphino)ethane in a suitable solvent such as dichloromethane. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the compound can be prepared using a similar method but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is extensively used in scientific research, particularly in the following areas:
Biology: The compound is used in the study of metalloproteins and enzyme mimetics.
Medicine: It is explored for its potential in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and undergo the desired transformation .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(diphenylphosphino)ethane;palladium(2+);dichloride: Similar in structure but with different ligand arrangements.
1,3-bis(diphenylphosphino)propane;palladium(2+);dichloride: Contains a different phosphine ligand.
bis(triphenylphosphine)palladium(2+);dichloride: Uses triphenylphosphine as the ligand.
Uniqueness
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its specific ligand arrangement, which provides distinct catalytic properties and stability. This makes it particularly effective in certain catalytic applications compared to its analogs .
Properties
Molecular Formula |
C26H24Cl2P2Pd |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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